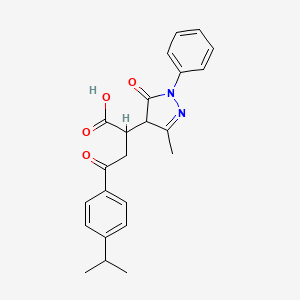

![molecular formula C6H6N4 B2473545 Imidazo[1,2-B]pyridazin-8-amine CAS No. 56477-92-0](/img/structure/B2473545.png)

Imidazo[1,2-B]pyridazin-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

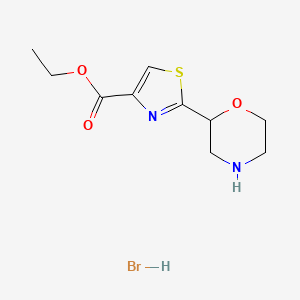

Imidazo[1,2-B]pyridazin-8-amine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.142. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Imidazo[1,2-b]pyridazine is a crucial heterocyclic nucleus in medicinal chemistry, providing various bioactive molecules. A notable example is the kinase inhibitor ponatinib, which has sparked interest in exploring new derivatives of imidazo[1,2-b]pyridazine for potential therapeutic applications. This review offers comprehensive insights into the structure-activity relationships (SAR) of this framework, guiding medicinal chemists in developing novel compounds with enhanced pharmacokinetics and efficiency (Garrido et al., 2021).

Antiulcer Agent Synthesis

Research on imidazo[1,2-a]pyridines has led to the synthesis of potential antiulcer agents. These compounds, particularly those substituted at the 3-position, have been developed as antisecretory and cytoprotective agents against ulcers, though they displayed significant cytoprotective properties rather than antisecretory activity (Starrett et al., 1989).

Adenosine Receptor Affinity

A study focused on designing and synthesizing 8-aminated-imidazo[1,2a]pyridines substituted at positions 2 and 6, a scaffold rarely found in literature. This compound, obtained via palladium-catalyzed coupling reactions, was tested on the adenosine receptor A2A. It demonstrated that the incorporation of an exocyclic amine can enhance affinity towards this receptor while maintaining low cytotoxicity (Boulahjar et al., 2018).

Synthesis Techniques

Efficient synthesis methods have been developed for imidazo[1,2-a]pyridine-based derivatives. One such method is the copper-catalyzed tandem oxidative C–H amination/cyclizations, which allows the synthesis of a wide array of imidazo[1,2-a]pyridines, including the drug Zolimidine, used for peptic ulcers (Pericherla et al., 2013).

Inhibitors in Oncology

Imidazo[1,2-a]pyrazin-8-amines have been discovered as novel inhibitors of breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6). These compounds exhibit low-nanomolar Brk inhibition activity, high selectivity, and desirable drug metabolism and pharmacokinetic (DMPK) properties, contributing to the exploration of Brk as an oncology target (Zeng et al., 2011).

Allosteric Inhibition in Cellular Stress Response

Imidazo[1,2-b]pyridazin-8-amine kinase inhibitors have been discovered to allosterically inhibit the endoribonuclease function of inositol-requiring enzyme 1α (IRE1α), a key component of the unfolded protein response in mammalian cells. These compounds prevent endoplasmic reticulum stress-induced IRE1α oligomerization and phosphorylation, inhibiting endoribonuclease activity in human cells (Colombano et al., 2019).

Mechanism of Action

Target of Action

Imidazo[1,2-B]pyridazin-8-amine has been found to interact with several key targets in the body. One of its primary targets is the Transforming Growth Factor-β Activated Kinase 1 (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma . Another target is the Interleukin-17A (IL-17A) , a pro-inflammatory cytokine that plays a key role in chronic inflammation and autoimmune diseases .

Mode of Action

This compound inhibits TAK1 at nanomolar concentrations . It binds to the hinge region of kinases, and substitutions at specific positions dictate kinase selectivity and potency . For IL-17A, it acts as an inhibitor, potentially providing efficacy comparable to anti-IL-17A antibodies for conditions like psoriasis .

Biochemical Pathways

The inhibition of TAK1 by this compound affects various biochemical pathways. TAK1 is involved in multiple signaling pathways, including those triggered by cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, this compound can potentially disrupt these pathways, leading to downstream effects such as reduced cell growth and proliferation .

Result of Action

The inhibition of TAK1 and IL-17A by this compound can lead to significant molecular and cellular effects. For instance, it can inhibit the growth of multiple myeloma cell lines , and potentially reduce inflammation in autoimmune diseases by inhibiting IL-17A .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-B]pyridazin-8-amine has been found to interact with and inhibit PIM kinases with low nanomolar potency . These interactions are specific and result in the inhibition of these enzymes, which play crucial roles in cellular processes such as cell growth and survival .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interactions with PIM kinases. By inhibiting these enzymes, it can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to impair the survival of certain cells and inhibit their growth .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with PIM kinases. It binds to these enzymes and inhibits their activity, leading to changes in downstream signaling pathways and gene expression . This can result in altered cellular function and potentially the death of the cell .

Temporal Effects in Laboratory Settings

Given its potent inhibitory effects on PIM kinases, it is likely that its effects would be observable over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its potent inhibitory effects on PIM kinases, it is likely that its effects would be dose-dependent .

Metabolic Pathways

Given its interactions with PIM kinases, it is likely that it would impact pathways regulated by these enzymes .

Transport and Distribution

Given its small size and polarity, it is likely that it would be able to diffuse across cell membranes and distribute throughout the cell .

Subcellular Localization

Given its interactions with PIM kinases, which are typically localized in the cytoplasm, it is likely that it would also be found in this cellular compartment .

Properties

IUPAC Name |

imidazo[1,2-b]pyridazin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-1-2-9-10-4-3-8-6(5)10/h1-4H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUOUPATZLZONR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)C(=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(2-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2473465.png)

![5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2473469.png)

![2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;trihydrochloride](/img/structure/B2473472.png)

![N-benzyl-N,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2473477.png)

![N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2473484.png)